molecular formula C11H22N2O4S B14788755 Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

Cat. No.: B14788755
M. Wt: 278.37 g/mol
InChI Key: YOCWEQZGATZROE-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate is a chemical compound that belongs to the class of thiadiazepanes. These compounds are characterized by a seven-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the carboxylate functionality add to the complexity and potential reactivity of this molecule.

Preparation Methods

The synthesis of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the thiadiazepane ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The tert-butyl and carboxylate groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate include other thiadiazepanes and related heterocyclic compounds These compounds share the seven-membered ring structure but may differ in the substituents attached to the ring

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl 2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3

InChI Key

YOCWEQZGATZROE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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